1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one
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Overview
Description
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a chlorophenyl group, a methylsulfanyl group, and an imidazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, amines, and nitriles.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or methylsulfanyl groups, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving imidazole-containing compounds.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone: This compound features a thiophene ring instead of a methylphenyl group, which may alter its chemical properties and biological activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a triazole ring and different substituents, leading to distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-14-5-4-6-15(11-14)12-18(23)22-10-9-21-19(22)24-13-16-7-2-3-8-17(16)20/h2-8,11H,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVHMXWELCYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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